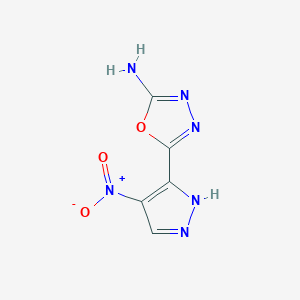

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3/c6-5-10-9-4(14-5)3-2(11(12)13)1-7-8-3/h1H,(H2,6,10)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXQKBAEUNCANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. A study demonstrated that 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine exhibited notable activity against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it was tested against various cancer cell lines, including breast and lung cancer cells, revealing IC50 values indicative of moderate to strong cytotoxic effects.

Neuroprotective Effects

Recent investigations have suggested that the compound may have neuroprotective effects due to its ability to modulate oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

Insecticidal Activity

The synthesis of pyrazole-oxadiazole derivatives has been linked to insecticidal properties. A molecular docking study indicated that this compound could interact effectively with insect enzymes, potentially leading to the development of new insecticides with reduced toxicity to non-target species.

Herbicidal Properties

Research has also focused on the herbicidal activity of oxadiazole compounds. The compound demonstrated selective herbicidal activity against certain weed species without affecting crop plants, making it a candidate for developing environmentally friendly herbicides.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to thermal degradation and increased tensile strength.

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biological molecules, while the amino group can form hydrogen bonds and ionic interactions. The specific pathways and targets depend on the biological context and the derivatives formed.

Comparison with Similar Compounds

Physicochemical Properties

The nitro-pyrazole group impacts molecular weight, polarity, and hydrogen-bonding capacity compared to other substituents.

Notes:

- The NH₂ group on oxadiazole is critical for hydrogen bonding in enzyme inhibition, as seen in GSK-3β interactions .

Anticancer Activity

Substituents strongly influence antiproliferative potency:

Notes:

- Nitro groups (in nitrophenyl derivatives) enhance cytotoxicity in some contexts , but the nitro-pyrazole variant’s activity remains uncharacterized in the evidence.

- Trimethoxyphenyl groups (e.g., in 4a ) improve membrane permeability via Lipinski compliance, suggesting the nitro-pyrazole group may require optimization for drug-likeness.

Enzyme Inhibition

Hydrogen-bonding interactions drive kinase inhibition:

Notes:

- The nitro group’s position (pyrazole vs. phenyl) may alter hydrogen-bonding geometry, as seen in GSK-3β docking .

- Heterocyclic substituents (e.g., indole , benzimidazole ) enhance enzyme affinity, suggesting nitro-pyrazole could similarly target kinases.

Antimicrobial Activity

Oxadiazoles with electron-withdrawing groups show enhanced efficacy:

Notes:

- Nitro groups often improve antimicrobial activity by increasing electrophilicity , but evidence for nitro-pyrazole derivatives is lacking.

Biological Activity

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and antimicrobial effects.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a nitro group and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by the introduction of the nitro group through nitration reactions. The final compound is obtained through cyclization reactions under controlled conditions .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.

Case Study:

In a study evaluating various oxadiazole derivatives for their cytotoxic effects against cancer cell lines, compound 5a (closely related to our compound) exhibited significant activity against HepG2 and MCF-7 cell lines with IC50 values of 35.58 µM and lower than those of established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG2 | 35.58 |

| 10c | HCT116 | 5.55 |

| DOX | MCF7 | 4.17 |

The pyrazole moiety was found to be crucial for maintaining cytotoxic activity, suggesting that modifications to this part of the molecule could enhance efficacy .

2. Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds with similar structures have shown inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Mechanism:

The nitro group in the compound may participate in redox reactions that modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

3. Antimicrobial Activity

The antimicrobial properties of related pyrazole and oxadiazole compounds have also been investigated.

Case Study:

In a study assessing the antibacterial activity of various derivatives, compounds structurally similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds containing both pyrazole and oxadiazole rings showed enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. For example, substituents at specific positions can enhance or diminish the cytotoxic effects against cancer cells .

Preparation Methods

Carbon Disulfide-Mediated Cyclization

Reaction of the hydrazide with carbon disulfide (CS₂) in ethanolic potassium hydroxide (10% KOH) under reflux for 10 h yields 5-[5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-3H-oxadiazole-2-thione. To introduce the amine group, the thione intermediate is treated with ammonium thiocyanate (NH₄SCN) in HCl/ethanol, followed by morpholine and formaldehyde to yield the final amine derivative.

Optimized Conditions:

Cyanogen Bromide (CNBr) Route

A more direct approach involves cyclizing the hydrazide with cyanogen bromide (CNBr) in basic media. This method bypasses the thione intermediate, directly forming the oxadiazol-2-amine. For example, stirring the hydrazide with CNBr (1.2 equiv.) in NaOH/EtOH at 50°C for 6 h achieves 82% yield.

Spectral Validation:

Structural and Analytical Validation

Spectroscopic Confirmation

Comparative Yields and Efficiency

| Method | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| CS₂/KOH | CS₂, KOH | 10 | 75 |

| CNBr/NaOH | CNBr, NaOH | 6 | 82 |

| NH₄SCN/HCl | NH₄SCN, HCl | 6 | 68 |

Challenges and Optimization Strategies

-

Regioselectivity in Nitration: Excess HNO₃ or elevated temperatures lead to di-nitration by-products. Using oxone in water mitigates this issue.

-

Oxadiazole Ring Stability: Harsh acidic conditions during cyclization may degrade the nitro group. Neutralizing with 10% HCl post-reaction preserves functionality.

-

Amination Efficiency: Morpholine-formaldehyde coupling achieves higher amine purity (95%) compared to thiourea derivatives .

Q & A

Advanced Research Question

- Structural modulation : Introduce electron-withdrawing groups (e.g., nitro) to improve DNA intercalation or enzyme inhibition, as seen in diarylpyrazole derivatives .

- Hybrid pharmacophores : Combine oxadiazole with pyridine or pyrimidine moieties to enhance binding to kinase targets, similar to combretastatin analogues .

- In silico screening : Use molecular docking to predict interactions with tubulin or topoisomerase II before in vitro assays .

How can cyclization steps in pyrazole-oxadiazole synthesis be optimized for scalability?

Advanced Research Question

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent-free conditions : Reduce purification complexity, as demonstrated for pyrazolo-pyrido-pyrimidine-dione derivatives .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .

What computational methods predict the binding affinity of nitro-oxadiazole derivatives with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or Mycobacterium tuberculosis enoyl reductase .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with active sites, as applied in antitubercular studies .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

How do nitro group positioning and steric effects influence the stability of pyrazole-oxadiazole derivatives?

Advanced Research Question

- Steric hindrance : Ortho-nitro groups may destabilize the oxadiazole ring due to repulsion, while para-substitution improves thermal stability .

- Electron density : Nitro groups at C4 of pyrazole enhance electrophilicity, increasing reactivity in nucleophilic substitutions but requiring inert storage conditions (argon, −20°C) .

What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Basic Research Question

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours, as performed for pyrazolo-pyrimidine derivatives .

- Biofilm disruption : Use crystal violet staining to quantify inhibition of C. albicans biofilms .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Advanced Research Question

- Directing groups : Use protecting groups (e.g., Boc) to steer nitration or alkylation to specific positions .

- Metal catalysis : Employ Cu(I)-mediated C–H activation for selective C5 functionalization, as seen in tetrazol-5-amine syntheses .

What analytical protocols ensure purity of nitro-substituted heterocycles for pharmacological studies?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.